![molecular formula C9H15NO2 B2531817 Methyl 5-azaspiro[3.4]octane-8-carboxylate CAS No. 2385257-78-1](/img/structure/B2531817.png)
Methyl 5-azaspiro[3.4]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of spirocyclic compounds related to Methyl 5-azaspiro[3.4]octane-8-carboxylate involves several key steps and methodologies. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the target compound, was achieved through alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Similarly, the [3+2] cycloaddition of methylenelactams with nitrones resulted in the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing a method that could potentially be adapted for the synthesis of Methyl 5-azaspiro[3.4]octane-8-carboxylate . Additionally, the regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate led to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are structurally similar to the target compound .
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 5-azaspiro[3.4]octane-8-carboxylate is characterized by the presence of spirocyclic frameworks. The envelope conformations of the isoxazolidine rings in the synthesized 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives indicate that the substituents can adopt pseudo-axial or pseudo-equatorial positions, which could influence the physical and chemical properties of these molecules .
Chemical Reactions Analysis
The reactivity of spirocyclic compounds similar to Methyl 5-azaspiro[3.4]octane-8-carboxylate has been explored in various chemical reactions. For example, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, a related compound, was shown to react with N,N-dimethylformamide dimethyl acetal to yield a mixture of isomeric condensation products . This demonstrates the potential reactivity of the target compound in the presence of reagents that react with active methylene groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl 5-azaspiro[3.4]octane-8-carboxylate are not detailed in the provided papers, the studies on related compounds offer insights into the properties that could be expected. The pharmacological evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes revealed that these compounds did not display central nervous system activity, but one analogue exhibited potent dopamine agonist activity . This suggests that the target compound may also possess unique biological activities that could be of interest in pharmacological studies.
Wissenschaftliche Forschungsanwendungen
Heterospirocyclic Compounds as Dipeptide Synthons
The synthesis of heterospirocyclic compounds, including those related to methyl 5-azaspiro[3.4]octane-8-carboxylate, has been investigated for their utility as novel dipeptide synthons. These compounds have shown promise in peptide synthesis, acting as dipeptide building blocks. For example, Giovanni Suter and colleagues synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, demonstrating its application in the synthesis of complex peptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This highlights the potential of such spirocyclic compounds in the efficient construction of peptide-based structures (Suter et al., 2000).
Spirocyclic Compounds in Drug Discovery
Spirocyclic compounds derived from or related to methyl 5-azaspiro[3.4]octane-8-carboxylate have been synthesized for their potential applications in drug discovery. D. Li, M. Rogers-Evans, and E. Carreira reported the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional modules for drug discovery. Their work demonstrates the versatility of spirocyclic scaffolds in generating structurally diverse molecules for therapeutic exploration (Li et al., 2013).
Cycloaddition Reactions for Spirocyclic Derivatives
The regioselective cycloaddition reactions involving methyl 5-azaspiro[3.4]octane-8-carboxylate derivatives have been studied for the synthesis of substituted spirocyclic compounds. A. Molchanov and T. Tran explored the cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate, leading to the formation of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This work exemplifies the utility of cycloaddition reactions in accessing spirocyclic structures with potential biological activity (Molchanov & Tran, 2013).
Removal of Carcinogenic Dyes
Spirocyclic compounds, including those based on methyl 5-azaspiro[3.4]octane-8-carboxylate, have also found application in environmental remediation. E. Akceylan, M. Bahadir, and M. Yılmaz synthesized a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene for the removal of water-soluble carcinogenic azo dyes. Their research demonstrates the efficiency of spirocyclic compounds in adsorbing and removing harmful dyes from aqueous solutions, with significant implications for environmental protection (Akceylan et al., 2009).
Eigenschaften
IUPAC Name |
methyl 5-azaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-10-9(7)4-2-5-9/h7,10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKIXPQDYPIAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC12CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-azaspiro[3.4]octane-8-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

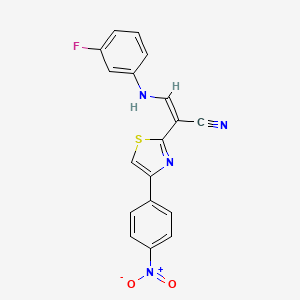
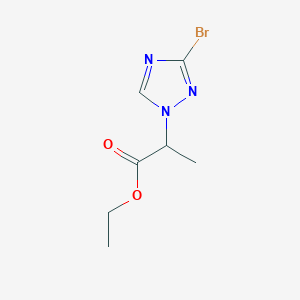



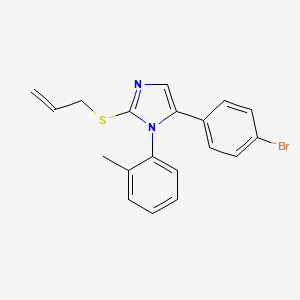

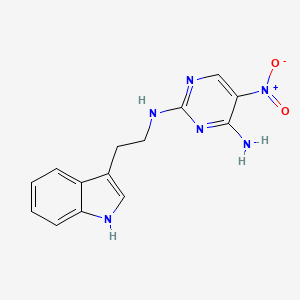
![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)
![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)
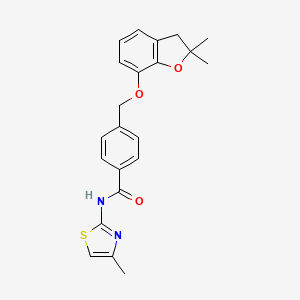
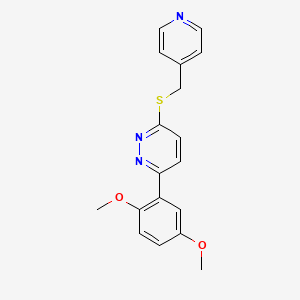
![5-chloro-3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531753.png)
